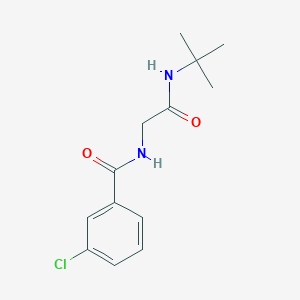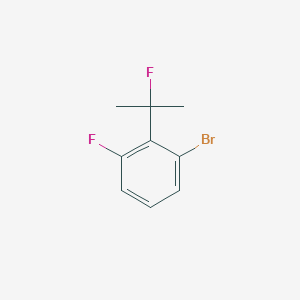![molecular formula C14H9Cl2IO2 B14912002 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2IO2 It is characterized by the presence of two chlorine atoms, one iodine atom, and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-iodobenzyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Reaction Mechanism: The 4-iodobenzyl alcohol undergoes a nucleophilic substitution reaction with 3,5-dichlorobenzaldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the 4-iodobenzyl group, making it less versatile in chemical reactions.
4-Iodobenzaldehyde: Lacks the 3,5-dichloro substitution, affecting its reactivity and applications.
3,5-Dichloro-4-methoxybenzaldehyde: Contains a methoxy group instead of the 4-iodobenzyl group, leading to different chemical properties.
Uniqueness
3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H9Cl2IO2 |
|---|---|
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
3,5-dichloro-4-[(4-iodophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2IO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 |
Clave InChI |
SGTRJVVXRMVFJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


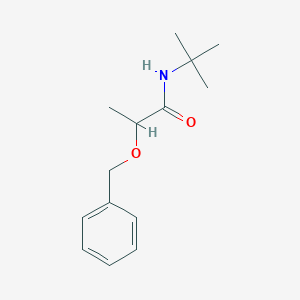


![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)
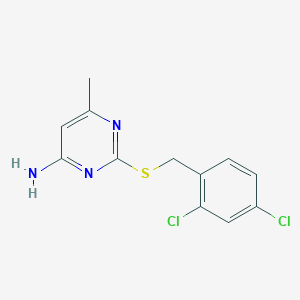
![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)
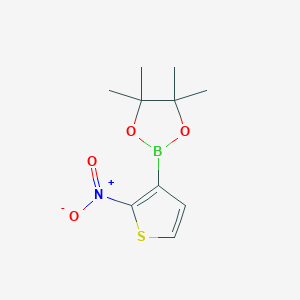
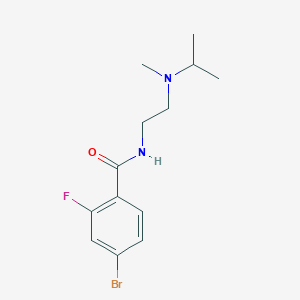
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)
